6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine
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Overview
Description
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H4F3IN2. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an iodine source and a trifluoromethylating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar cyclocondensation reactions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, and reduced derivatives .
Scientific Research Applications
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors, leading to the modulation of signaling pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H4F3IN2 |
---|---|
Molecular Weight |
312.03 g/mol |
IUPAC Name |
6-iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7-13-3-6-2-1-5(12)4-14(6)7/h1-4H |
InChI Key |
YBVKMFWSHQVMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2C(F)(F)F)I |
Origin of Product |
United States |
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